molecular formula C17H17N3S B1247305 Norquetiapine CAS No. 5747-48-8

Norquetiapine

Cat. No. B1247305
Key on ui cas rn: 5747-48-8
M. Wt: 295.4 g/mol
InChI Key: JLOAJISUHPIQOX-UHFFFAOYSA-N
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Patent
US07622461B2

Procedure details

10H-Dibenzo[b,f][1,4]thiazepin-11-one (23 mg, 0.1 mmol) and piperazine (43 mg, 0.5 mmol) were reacted according to GP4 to give 3.1 mg of the title compound (160FE17A). MS (ESI) 296 (MH+). Purity for MH+ (UV/MS) 97/90.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[C:7](=O)[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[S:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>>[N:17]1([C:7]2[C:6]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[S:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]=2)[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
23 mg
Type
reactant
Smiles
C1=CC=CC2=C1C(NC1=C(S2)C=CC=C1)=O
Name
Quantity
43 mg
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 mg
YIELD: CALCULATEDPERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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